![molecular formula C14H11FN2O2 B5587059 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5587059.png)
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide, also known as FPH1, is a small molecule inhibitor that has shown promise in cancer research. It was first synthesized by researchers at the University of Oxford in 2010 and has since been the subject of numerous studies exploring its potential as a cancer treatment.
Mécanisme D'action
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide works by binding to and inhibiting the activity of the protein kinase LATS1/2, which is a key component of the Hippo signaling pathway. This leads to the activation of the downstream transcriptional co-activator YAP/TAZ, which promotes cell proliferation and survival. By inhibiting LATS1/2, 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide prevents the activation of YAP/TAZ and inhibits cancer cell growth.
Biochemical and Physiological Effects
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide has been shown to have a specific and potent inhibitory effect on LATS1/2 activity, with minimal off-target effects. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide is its specificity for LATS1/2, which makes it a valuable tool for studying the Hippo signaling pathway and its role in cancer development. However, its potency and selectivity may also limit its use in certain experimental settings, as high concentrations may be required to achieve the desired effect.
List of
Orientations Futures
1. Development of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide analogs with improved potency and selectivity
2. Investigation of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide in combination with other cancer treatments, such as immunotherapy
3. Exploration of the role of the Hippo signaling pathway in other diseases, such as cardiovascular disease and neurodegenerative disorders
4. Study of the molecular mechanisms underlying 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide's effects on cancer cells
5. Investigation of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide's potential as a therapeutic agent in clinical trials.
Méthodes De Synthèse
The synthesis of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide involves a multi-step process starting with the reaction between 3-fluorobenzoyl chloride and hydrazine hydrate to produce 3-fluorobenzohydrazide. This is then reacted with furfural and acrolein to produce the final product, 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide has been shown to inhibit the activity of the Hippo signaling pathway, which is involved in the regulation of cell growth and proliferation. Dysregulation of this pathway has been implicated in the development of various types of cancer, making it an attractive target for cancer research.
Studies have shown that 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with these treatments to improve their efficacy.
Propriétés
IUPAC Name |
3-fluoro-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-1-4-11(10-12)14(18)17-16-8-2-6-13-7-3-9-19-13/h1-10H,(H,17,18)/b6-2+,16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQALCDBYJCDN-DFNGEEKMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.